3-[(Tert-butyldimethylsilyl)oxy]-1-propanal
Overview
Description
3-[(Tert-butyldimethylsilyl)oxy]-1-propanal is a chemical compound used in various organic synthesis processes. It is part of a family of silyl ethers used as protective groups in organic chemistry due to their stability and ease of removal.
Synthesis Analysis
The synthesis of related silyl ether compounds involves the use of acetyl or propionyl chloride, silver cyanate, and tert-butyldimethylsilyl triflate in the presence of triethylamine (Tollenaere & Ghosez, 1998).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques like 1H NMR spectroscopy and high-resolution mass spectrometry. Single crystal X-ray diffraction analysis reveals details about the crystal structure (Moriguchi et al., 2014).
Chemical Reactions and Properties
These compounds participate in various chemical reactions such as cycloadditions and serve as intermediates for the asymmetric synthesis of amines (Ellman, Owens, & Tang, 2002). They exhibit reactivity typical of silyl ethers and can be used in nucleophilic additions and substitutions.
Scientific Research Applications
Detection of Chemical Warfare Nerve Agents : A compound, (E)-pyrene-1-carbaldehyde O-tert-butyldimethylsilyl oxime, effectively detects chemical warfare nerve agents such as O-isopropyl methylphosphonofluoridate (GB) and O-pinacolyl methylphosphonofluoridate ((Jin Young Lee, Yong Han Lee, & Y. Byun, 2012)).
Synthesis of Protected Bivalent Sulfur : [(tert-Butyldimethylsilyl)oxy]methanethiol is used as a nucleophilic reagent for introducing protected bivalent sulfur, complementing the electrophilic reagents used in similar processes ((Shuai Dong, D. Clive, & Jin-Ming Gao, 2015)).
Synthesis of Novel Propargylic Epoxide : A highly stereoselective synthesis of a novel propargylic epoxide, (3R, 4S)-1-tert-butyldimethylsilyl-3,4-epoxy-1-pentyne, is achieved from readily available starting materials ((T. Kanger, M. Liiv, T. Pehk, & M. Lopp, 1993)).
Preparation of Functionalized Pyridines : 1-[(tert-butyldimethylsilyl)oxy]alkenyl isocyanates are prepared and used to produce functionalized pyridines and uracil or thymine derivatives ((C. Tollenaere & L. Ghosez, 1998)).
Palladium-Catalyzed Heteroarylation : Palladium-catalyzed heteroarylation of 1-(tert-butyldimethylsilyl)-3-indolylzinc chloride with heteroaryl halides synthesizes 3-(2-pyridyl)indoles in good to excellent yields ((M. Amat, Sabine Hadida, & J. Bosch, 1994)).
Cobalt(II) Complex-Catalyzed Reactions : A cobalt(II) complex catalyst catalyzes the hetero-Diels-Alder reaction of 1-alkyl-3-(tert-butyldimethylsilyl)oxy-1,3-butadienes with ethyl glyoxylate, yielding products with potential pharmaceutical applications ((Lian-Sheng Li, Yikang Wu, Yung‐Jin Hu, L. Xia, & Yu‐lin Wu, 1998)).
Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers : Oxone in aqueous methanol selectively cleaves primary tert-butyldimethylsilyl ethers, enabling the deprotection of primary alcohols and phenols ((G. Sabitha, and Mandali Syamala, & J. Yadav, 1999)).
properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxypropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-9(2,3)12(4,5)11-8-6-7-10/h7H,6,8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWCJTNWUFFGFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394793 | |
Record name | 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-1-PROPANAL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Tert-butyldimethylsilyl)oxy]-1-propanal | |
CAS RN |
89922-82-7 | |
Record name | 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-1-PROPANAL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(tert-butyldimethylsilyl)oxy]propanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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